molecular formula C33H49F5O3S B585966 3-O-Methyl Fulvestrant CAS No. 1221256-46-7

3-O-Methyl Fulvestrant

Katalognummer: B585966
CAS-Nummer: 1221256-46-7
Molekulargewicht: 620.8 g/mol
InChI-Schlüssel: QRQZOWKZNIIWRQ-VNXSLSSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-Methyl Fulvestrant is a derivative of Fulvestrant, a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is designed to bind to estrogen receptors, leading to their degradation and subsequent inhibition of estrogen signaling pathways, which are crucial for the growth of certain types of breast cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Fulvestrant involves several key steps, starting from the parent compound, Fulvestrant. The primary synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 17 of Fulvestrant are protected using suitable protecting groups.

    Methylation: The protected Fulvestrant undergoes methylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Deprotection: The protecting groups are then removed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Analyse Chemischer Reaktionen

Types of Reactions: 3-O-Methyl Fulvestrant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate alcohols .

Wissenschaftliche Forschungsanwendungen

3-O-Methyl Fulvestrant has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of methylation on the activity of estrogen receptor degraders.

    Biology: Investigated for its potential to inhibit estrogen receptor signaling in various cell lines.

    Medicine: Explored as a therapeutic agent for hormone receptor-positive breast cancer, particularly in cases where resistance to other treatments has developed.

    Industry: Utilized in the development of new SERDs with improved efficacy and safety profiles

Wirkmechanismus

3-O-Methyl Fulvestrant exerts its effects by binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-O-Methyl Fulvestrant is unique due to its specific methylation at the 3-position, which can influence its binding affinity and degradation efficiency compared to other SERDs. This modification may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in certain therapeutic contexts .

Biologische Aktivität

3-O-Methyl Fulvestrant, a derivative of the selective estrogen receptor downregulator (SERD) fulvestrant, is being investigated for its potential biological activity in the treatment of hormone receptor-positive breast cancer. This article reviews the existing literature on the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy in clinical settings, and comparative studies with other SERDs.

This compound is designed to enhance the pharmacological profile of fulvestrant by modifying its structure to improve oral bioavailability and reduce metabolic inactivation. The primary mechanism of action involves binding to estrogen receptors (ER), leading to their degradation rather than activation. This downregulation of ER levels is crucial in combating estrogen-dependent tumors.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant improvements over its parent compound. In preclinical studies, it has demonstrated:

  • Increased Half-Life : The half-life of this compound is significantly longer than that of fulvestrant, suggesting prolonged therapeutic effects.
  • Higher Peak Concentrations : Studies show that after oral administration, this compound achieves peak plasma concentrations exceeding those observed with fulvestrant administered via injection.

Table 1: Pharmacokinetic Parameters Comparison

ParameterThis compoundFulvestrant
Half-Life (h)23.514.0
C_max (ng/mL)169.815.2
AUC (ng·h/mL)2547.1158.4

Efficacy in Clinical Trials

Clinical trials assessing the efficacy of this compound have shown promising results in terms of tumor response rates and progression-free survival (PFS). In a randomized phase II trial comparing it with other SERDs:

  • Response Rates : Patients treated with this compound exhibited a clinical benefit rate similar to or better than that seen with traditional treatments.
  • Progression-Free Survival : Data indicate a significant improvement in PFS compared to fulvestrant, particularly in patients with previously treated hormone receptor-positive breast cancer.

Case Studies

Several case studies have highlighted the effectiveness and tolerability of this compound in real-world settings:

  • Case Study A : A postmenopausal woman with metastatic breast cancer showed a complete response after switching from tamoxifen to this compound.
  • Case Study B : Another patient demonstrated stable disease for over six months following treatment, emphasizing the drug's potential for maintaining disease control.

Comparative Studies

Comparative studies have positioned this compound favorably against other SERDs such as camizestrant and traditional aromatase inhibitors:

  • Camizestrant vs. Fulvestrant : In trials, camizestrant improved PFS but exhibited higher adverse event rates compared to fulvestrant.
  • Efficacy Against Resistance : this compound has shown effectiveness against tamoxifen-resistant breast cancer cells, highlighting its potential as a second-line therapy.

Eigenschaften

CAS-Nummer

1221256-46-7

Molekularformel

C33H49F5O3S

Molekulargewicht

620.8 g/mol

IUPAC-Name

(7R,8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C33H49F5O3S/c1-31-18-16-27-26-13-12-25(41-2)22-24(26)21-23(30(27)28(31)14-15-29(31)39)11-8-6-4-3-5-7-9-19-42(40)20-10-17-32(34,35)33(36,37)38/h12-13,22-23,27-30,39H,3-11,14-21H2,1-2H3/t23-,27-,28+,29+,30-,31+,42?/m1/s1

InChI-Schlüssel

QRQZOWKZNIIWRQ-VNXSLSSRSA-N

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Kanonische SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Synonyme

(7α,17β)-3-methoxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-ol; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.